molecular formula C14H21N3O B12064894 4-[1,4]Diazepan-1-yl-N-ethyl-benzamide

4-[1,4]Diazepan-1-yl-N-ethyl-benzamide

Cat. No.: B12064894
M. Wt: 247.34 g/mol
InChI Key: KYHORVXDMRUABV-UHFFFAOYSA-N
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Description

4-[1,4]Diazepan-1-yl-N-ethyl-benzamide is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,4]Diazepan-1-yl-N-ethyl-benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1,4]Diazepan-1-yl-N-ethyl-benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines .

Scientific Research Applications

4-[1,4]Diazepan-1-yl-N-ethyl-benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[1,4]Diazepan-1-yl-N-ethyl-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

4-[1,4]Diazepan-1-yl-N-ethyl-benzamide can be compared with other benzamide derivatives, such as:

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-N-ethylbenzamide

InChI

InChI=1S/C14H21N3O/c1-2-16-14(18)12-4-6-13(7-5-12)17-10-3-8-15-9-11-17/h4-7,15H,2-3,8-11H2,1H3,(H,16,18)

InChI Key

KYHORVXDMRUABV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N2CCCNCC2

Origin of Product

United States

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